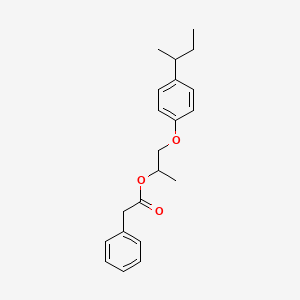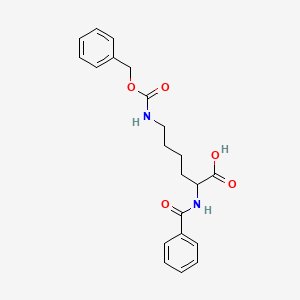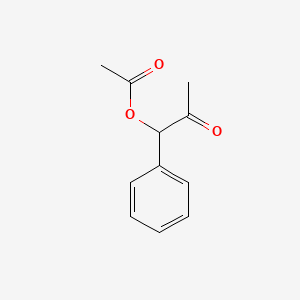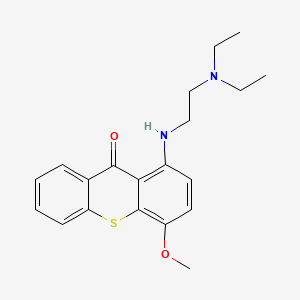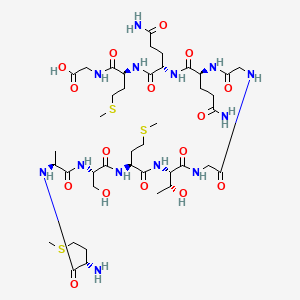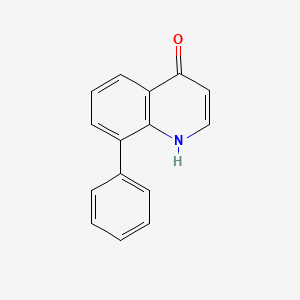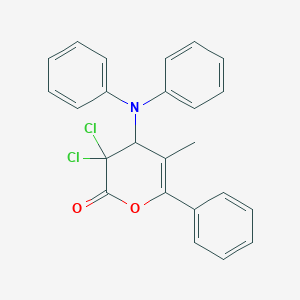
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and chlorine substituents
Preparation Methods
The synthesis of 3,3-dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with chlorinated ketones under acidic conditions. Industrial production methods may involve the use of solid and liquid acid catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,3-dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one can be compared with similar compounds such as:
- 3,3-Dichloro-4-(diphenylamino)-3,4,5,6-tetrahydro-2H-1benzothiepino[5,4-b]pyran-2-one : Contains a sulfur atom in the ring system.
- 3,3-Dichloro-4-(diphenylamino)-2H,3H,4H,5H,6H,7H,8H,9H-cyclohepta[b]pyran-2-one : Features a larger ring system .
3,3-Dichloro-4-(diphenylamino)-2H,3H,4H,5H-indeno[1,2-b]pyran-2-one: Similar structure but different ring system.
These comparisons highlight the uniqueness of 3,3-dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one in terms of its specific ring structure and substituents.
Properties
CAS No. |
76312-40-8 |
|---|---|
Molecular Formula |
C24H19Cl2NO2 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3,3-dichloro-5-methyl-6-phenyl-4-(N-phenylanilino)-4H-pyran-2-one |
InChI |
InChI=1S/C24H19Cl2NO2/c1-17-21(18-11-5-2-6-12-18)29-23(28)24(25,26)22(17)27(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,22H,1H3 |
InChI Key |
XUGWTOHBVYVQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C(C1N(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




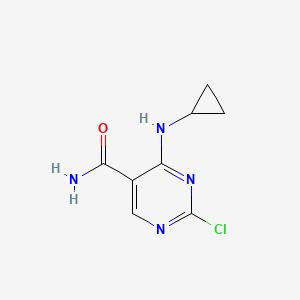
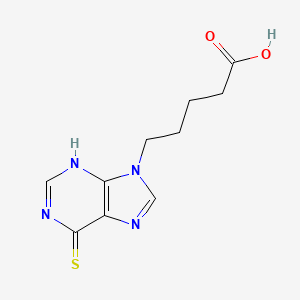
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)


